molecular formula C11H6F3NO2S B3041687 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 338982-16-4

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No. B3041687
CAS RN: 338982-16-4
M. Wt: 273.23 g/mol
InChI Key: YQIRASZRRDKWSG-UHFFFAOYSA-N
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Description

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (PTCA) is a heterocyclic compound that is widely used in scientific research. It is a thiazole derivative that has been shown to exhibit potent biological activity. PTCA is a versatile molecule that can be used in a variety of applications, including drug discovery, chemical biology, and medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

The compound has been found to have antimicrobial activity . It has been synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

Antifungal Action

The compound has potential antifungal action . It is believed to block the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism . Docking studies with the active site of the enzymes have been carried out . It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS .

Drug Development

The compound has potential in drug development . Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This compound, with its TFM group, could potentially be used in the development of new drugs .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds . For example, 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine were used to begin synthetic work .

Structural Studies

The compound is interesting from a structural point of view . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

Inhibition of Enzymes

The compound has potential in the inhibition of enzymes . In case of Escherichia coli LeuRS, the opened isomer displays a much higher inhibition constant in comparison with the cyclic one .

properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)8-7(10(16)17)18-9(15-8)6-4-2-1-3-5-6/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIRASZRRDKWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211467
Record name 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338982-16-4
Record name 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester (1.6 g, 5.3 mmol) in THF (16 mL) was added 1 N aqueous LiOH (16 mL, 16 mmol). This mixture was brought to reflux and stirred vigorously for 1 h. The mixture was allowed to cool to 25° C. and 1 N aqueous HCl (35 mL, 35 mmol) was added. The mixture was extracted with ethyl acetate (2×50 mL) and the combined organic extracts were washed with saturated aqueous NaCl (1×50 mL), dried over MgSO4 and concentrated in vacuo to give the carboxylic acid as a white solid (1.32 g, 91%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

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